molecular formula C14H13NO B1626433 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol CAS No. 831235-64-4

2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol

Cat. No.: B1626433
CAS No.: 831235-64-4
M. Wt: 211.26 g/mol
InChI Key: PHEYDGICXQSBEP-UHFFFAOYSA-N
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Description

2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol is an organic compound with a complex structure that includes both alkyne and quinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol typically involves the reaction of 2-methyl-3-butyn-2-ol with a quinoline derivative under specific conditions. The reaction may require the use of catalysts such as palladium or copper to facilitate the coupling of the alkyne and quinoline groups. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol can undergo various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form carbonyl compounds.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as hydrogen gas with palladium catalyst for reduction. Substitution reactions may require the use of halogenating agents or nucleophiles under acidic or basic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the alkyne group may yield ketones or aldehydes, while reduction may produce alkanes or alkenes. Substitution reactions can lead to various substituted quinoline derivatives.

Scientific Research Applications

2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. The quinoline moiety can interact with biological targets such as enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-3-butyn-2-ol: A simpler alkyne alcohol with similar reactivity but lacking the quinoline moiety.

    Quinoline: A heterocyclic aromatic compound with various biological activities but lacking the alkyne group.

Uniqueness

2-Methyl-4-(quinolin-2-yl)but-3-yn-2-ol is unique due to the combination of the alkyne and quinoline groups in a single molecule. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound for research and industrial applications .

Properties

CAS No.

831235-64-4

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

2-methyl-4-quinolin-2-ylbut-3-yn-2-ol

InChI

InChI=1S/C14H13NO/c1-14(2,16)10-9-12-8-7-11-5-3-4-6-13(11)15-12/h3-8,16H,1-2H3

InChI Key

PHEYDGICXQSBEP-UHFFFAOYSA-N

SMILES

CC(C)(C#CC1=NC2=CC=CC=C2C=C1)O

Canonical SMILES

CC(C)(C#CC1=NC2=CC=CC=C2C=C1)O

Origin of Product

United States

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